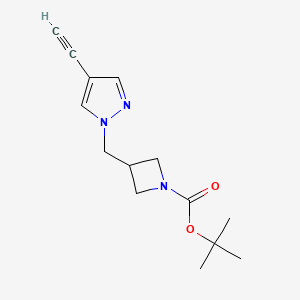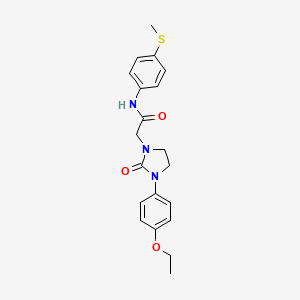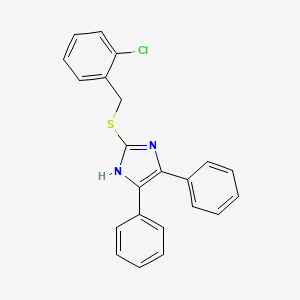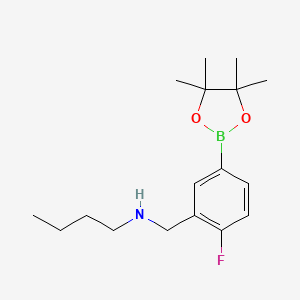
4-(6-Fluoropyridin-2-yl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(6-Fluoropyridin-2-yl)oxan-4-ol” is a chemical compound that belongs to the oxan-4-ol family. It has a CAS Number of 2551115-68-3 and a molecular weight of 197.21 . The IUPAC name for this compound is 4-(6-fluoropyridin-2-yl)tetrahydro-2H-pyran-4-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Water Mediated Synthesis and NLO Properties
A study focused on synthesizing compounds via water-mediated three-component reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile. The synthesized compounds, including pyridine derivatives, were characterized and investigated for non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies. This research underscores the importance of pyridine derivatives in developing NLO materials and cancer therapeutics (Jayarajan et al., 2019).
Pyridine Herbicide Crystal Structure
Another study analyzed the crystal structure of a pyridine herbicide, revealing interactions such as hydrogen bonds and weak π–π interactions. This information is crucial for understanding the physicochemical properties and stability of pyridine-based herbicides (Park et al., 2016).
Antibacterial Activity of Pyridonecarboxylic Acids
Research on pyridonecarboxylic acids and their derivatives highlighted their antibacterial activity. The study synthesized various compounds, demonstrating the structural influence on antibacterial efficacy. Such findings are valuable for the design of new antibacterial agents (Egawa et al., 1984).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
A study investigated the role of orexin-1 receptor mechanisms in binge eating disorders, using specific receptor antagonists. This research provides insights into the neurochemical pathways involved in compulsive eating behaviors and potential therapeutic targets (Piccoli et al., 2012).
Radical Allylation for Synthesizing Vinyl Sulfides
Research on the synthesis of vinyl sulfides through radical allylation presents a method for creating complex molecules, indicating the versatility of pyridine derivatives in synthetic organic chemistry (Debien et al., 2013).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(6-fluoropyridin-2-yl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFZCAWISQYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)

![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)





![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)
![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)
